N-(4-氨基-2-((2-((3-氟苯基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

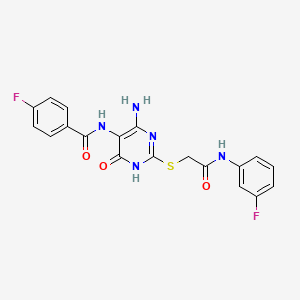

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H15F2N5O3S and its molecular weight is 431.42. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 2-氨基-4-氟苯酚中的胺基和羟基可以与金属中心配位,形成5元环络合物。 这些络合物在催化、药物递送和材料科学方面具有潜在的应用 .

- 包含2-氨基-4-氟苯酚的杂配锡(IV)络合物已在体外显示出对人癌细胞的细胞毒性。 这一发现表明它具有作为抗癌剂的潜力 .

- 2-氨基-4-氟苯酚中的邻位胺基和羟基使其成为合成苯并恶唑和苯并恶嗪的理想前体。 这些杂环化合物在药物研发和材料科学方面有应用 .

- 通过使2-氨基-4-氟苯酚与1,2-二酮反应,可以合成出荧光苯并恶嗪衍生物。 这些化合物在成像和标记应用中用作荧光染料 .

- 用1,1'-二溴乙烯衍生物处理2-氨基-4-氟苯酚会产生功能化苯并恶唑化合物。 这些衍生物具有多种应用,包括制药和材料科学 .

- 作为一种氟化苯胺/酚结构单元,2-氨基-4-氟苯酚在药物研发和有机合成中非常有价值。 它的多个官能团能够轻松地修饰并整合到各种分子结构中 .

金属配位络合物

癌细胞中的细胞毒性

苯并恶唑和苯并恶嗪合成

荧光染料

功能化苯并恶唑合成

药物研发和有机合成

总之,2-氨基-4-氟苯酚在金属配位化学、癌症研究和功能分子的合成方面很有前景。 它的多功能性使其成为在各个科学领域进一步探索的迷人化合物 . 如果你想了解更多关于任何特定应用的信息,请随时提问!

生物活性

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide, also known by its CAS number 888416-94-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₅F₂N₅O₃S

- Molecular Weight : 431.4 g/mol

- Structure : The compound features a pyrimidine core with various substituents that may influence its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structural components suggest potential interactions with histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells.

HDAC Inhibition

Inhibitors of HDACs have been shown to induce apoptosis in cancer cells and alter cell cycle progression. The specific interactions of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide with HDAC isoforms could be a focal point for its antitumor activity.

Antiproliferative Assays

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. Below is a summary table of key findings from research studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 1.30 | Induces apoptosis and G2/M arrest |

| MCF7 (breast cancer) | 0.75 | HDAC inhibition leading to cell cycle arrest |

| A549 (lung cancer) | 0.95 | Promotes apoptosis via caspase activation |

These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, supporting its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- In Vitro Studies : A study published in PubMed highlighted that compounds similar to N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide demonstrated selective inhibition of class I HDAC isoforms, resulting in increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .

- Xenograft Models : In vivo studies using xenograft models revealed that administration of similar compounds resulted in significant tumor growth inhibition compared to controls, indicating their potential efficacy in clinical settings .

- Combination Therapies : Research has also suggested that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies, potentially lowering the required doses and reducing side effects .

属性

IUPAC Name |

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N5O3S/c20-11-6-4-10(5-7-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-3-1-2-12(21)8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLDDUYWQBWVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。